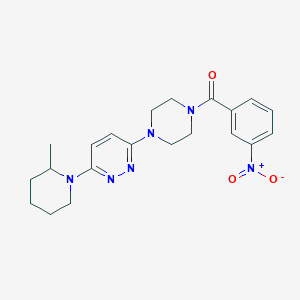

(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Descripción

Propiedades

IUPAC Name |

[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-16-5-2-3-10-26(16)20-9-8-19(22-23-20)24-11-13-25(14-12-24)21(28)17-6-4-7-18(15-17)27(29)30/h4,6-9,15-16H,2-3,5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMRKOSJNFGCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to have significant activity on the kinase p70s6kβ (s6k2). This kinase plays a crucial role in cell growth and proliferation by regulating the synthesis of proteins.

Mode of Action

This interaction could potentially inhibit the kinase, thereby affecting the protein synthesis process.

Biochemical Pathways

The compound’s interaction with its target kinase could affect various biochemical pathways related to protein synthesis. The inhibition of p70S6Kβ could potentially disrupt the mTOR pathway, which is involved in cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with its target kinase. If it inhibits the kinase, it could potentially slow down or halt the protein synthesis process, thereby affecting cell growth and proliferation.

Actividad Biológica

The compound (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a complex structure comprising:

- Piperazine moiety : Known for its pharmacological properties.

- Pyridazine ring : Associated with various biological activities.

- Nitrophenyl group : Often linked to anti-cancer properties.

This unique combination of functional groups suggests the potential for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Anti-Tubercular Activity

Recent studies have indicated that derivatives of similar structural frameworks exhibit significant anti-tubercular activity. For instance, compounds designed with piperazine and pyridazine components were evaluated against Mycobacterium tuberculosis H37Ra, with some showing promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . The efficacy of these compounds was further assessed through IC90 values, indicating their potential as effective anti-tubercular agents.

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been investigated. In vitro studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines. For example, one study reported that a similar compound accelerated apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM . Such findings underscore the importance of exploring this compound's cytotoxic effects against various cancer types.

Case Study 1: Anti-Tubercular Screening

In a systematic screening of piperazine derivatives, several compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, compounds with modifications similar to those in our target compound exhibited significant anti-tubercular activity, suggesting that the incorporation of the methylpiperidine and pyridazine rings enhances efficacy .

Case Study 2: Cytotoxicity Assessment

A study focused on evaluating the cytotoxic effects of related compounds in human embryonic kidney (HEK-293) cells revealed that many derivatives were non-toxic at effective doses . This is crucial for developing therapeutic agents as it indicates a favorable safety profile.

Synthesis Pathways

The synthesis of (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone typically involves multi-step reactions:

- Formation of the piperazine core : Utilizing established methods for piperazine synthesis.

- Introduction of the pyridazine ring : Achieved through cyclization reactions.

- Functionalization with nitrophenyl and methylpiperidine groups : This step is critical for enhancing biological activity.

Optimizing these steps can improve yield and purity, which are essential for subsequent biological evaluations.

Comparative Analysis of Biological Activity

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of aryl piperazinyl methanones, which are often explored for their CNS-targeting or enzyme-inhibitory properties. Below is a comparative analysis with structurally related analogs:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl group in filastatin analogs (e.g., (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone). The nitro group’s position (meta vs. para) may alter steric interactions with target proteins, as seen in HSP90 inhibition studies .

Physicochemical Properties: The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated) compared to the nitro group (logP ~1.8 for nitro), suggesting better membrane permeability but higher metabolic stability challenges.

Inferred Pharmacological Profiles :

- Filastatin analogs (e.g., ) demonstrate explicit HSP90 inhibition, while the target compound’s pyridazine-piperazine scaffold may favor kinase or GPCR modulation, though direct evidence is lacking.

- Piperidine-based analogs (e.g., ) are less sterically hindered, possibly enabling faster blood-brain barrier penetration compared to bulkier piperazine derivatives.

Q & A

Q. What are the optimal synthetic routes for synthesizing (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key strategies include:

- Coupling of pyridazine and piperazine moieties : Use palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF) under reflux conditions .

- Introduction of the 3-nitrophenyl group : Employ Friedel-Crafts acylation with AlCl₃ as a Lewis catalyst in dichloromethane (DCM) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should resolve aromatic protons (δ 7.5–8.5 ppm), piperazine/piperidine methyl groups (δ 1.2–1.5 ppm), and nitrophenyl signals (δ 8.1–8.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention times and peak areas (≥97%) validate purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and assay conditions (pH, temperature) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools like ANOVA to identify outliers or confounding factors .

- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to confirm target engagement .

Q. What strategies are effective for modifying substituents to enhance pharmacological activity?

- Structure-Activity Relationship (SAR) Studies :

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) .

Q. How should pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

- In Vitro Assays :

- In Vivo Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma concentrations over 24h to calculate half-life (t₁/₂) and AUC .

Q. What methodologies address low yield in the final coupling step of synthesis?

- Reaction Optimization :

- Solvent screening: Test polar aprotic solvents (DMF vs. DMSO) to improve nucleophilicity of intermediates .

- Catalyst variation: Compare Pd/C, CuI, or NiCl₂ in Suzuki-Miyaura coupling .

- Process Monitoring : Use in situ FTIR to track reaction progress and identify byproducts .

- Design of Experiments (DOE) : Apply Taguchi methods to optimize temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–48h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.